Tris(trimethylsiloxy)silylethyltriethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

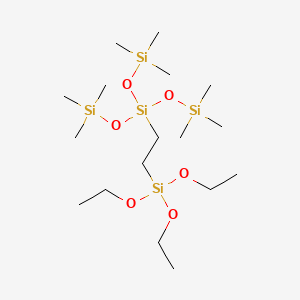

Tris(trimethylsiloxy)silylethyltriethoxysilane is an organosilicon compound . It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . The compound is notable as having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol .

Synthesis Analysis

The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .Molecular Structure Analysis

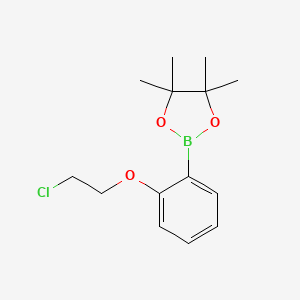

The molecular structure of Tris(trimethylsiloxy)silylethyltriethoxysilane is characterized by a silicon group connected to three trimethylsilyl groups . This makes a tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) and a silicon group connected to three tert-butyl groups .Chemical Reactions Analysis

Tris(trimethylsiloxy)silylethyltriethoxysilane is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .Physical And Chemical Properties Analysis

Tris(trimethylsiloxy)silylethyltriethoxysilane is a colorless liquid . It has a density of 0.852 g/mL at 25 °C . The boiling point is 82–84 °C .Wissenschaftliche Forschungsanwendungen

1. Application in Textile Treatment

- Results or Outcomes: The properties of the films are investigated by attenuated total reflection (ATR)-FTIR, scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDS), water contact angle (WCA), thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), water and hexane resistance, and tensile testing. The results show that the structures and dosages of MI-III could influence the polymerization properties, surface properties, water and n-hexane resistance, and thermal and tensile properties of SPUA .

2. Application in Radical Reactions

- Methods of Application: The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly but in modest yield .

- Results or Outcomes: The compound is notable as having a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol. For comparison, the Si-H bond in trimethylsilane is 94 kcal/mol. With such a weak bond, the compound is used as a reagent to deliver hydrogen atoms .

3. Application in Radical Reduction

- Summary of the Application: Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides .

- Methods of Application: The compound is used in reactions where a radical reducing agent is needed. It can be used in the reduction of various organic compounds including xanthates, organic halides, isocyanides, selenides, and acid chlorides .

- Results or Outcomes: The use of Tris(trimethylsilyl)silane as a radical reducing agent can lead to the successful reduction of the aforementioned compounds .

4. Application in Hydrosilylation

- Summary of the Application: Tris(trimethylsilyl)silane is used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .

- Methods of Application: The compound is used in reactions where hydrosilylation is needed. It can be used in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

- Results or Outcomes: The use of Tris(trimethylsilyl)silane in hydrosilylation reactions can lead to the successful conversion of alkenes, alkynes, and dialkyl ketones .

5. Application in Proteomics Research

- Summary of the Application: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane acts as a tetramethylsilane-protected silicate compound utilized for proteomics research .

- Methods of Application: The compound is used in proteomics research where a tetramethylsilane-protected silicate compound is needed .

- Results or Outcomes: The use of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in proteomics research can lead to successful outcomes in the field .

6. Application in Silane Coupling

- Summary of the Application: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane acts as a silane coupling agent .

- Methods of Application: The compound is used in material science where a silane coupling agent is needed .

- Results or Outcomes: The use of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane as a silane coupling agent can lead to successful outcomes in the field .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

Tris(trimethylsiloxy)silylethyltriethoxysilane is used in various applications due to its unique properties. It is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions . It forms complexes with transition metals and main group elements . Future research and applications may continue to explore these properties and find new uses for this compound.

Eigenschaften

IUPAC Name |

triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHRRQYSNARDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H46O6Si5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(trimethylsiloxy)silylethyltriethoxysilane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B594536.png)

![2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid](/img/structure/B594557.png)